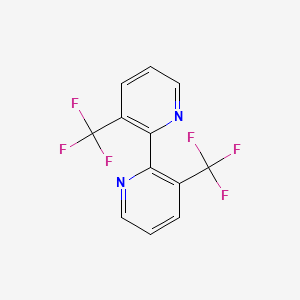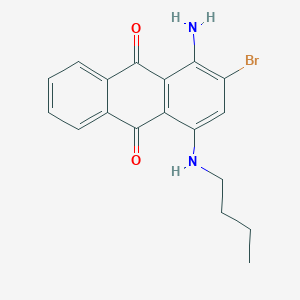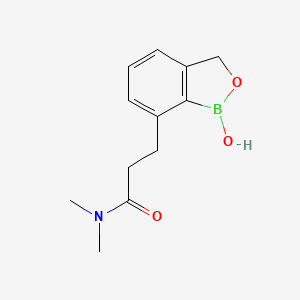
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of benzoxaboroles, which are known for their unique boron-containing structures. Benzoxaboroles have been studied for their potential therapeutic applications, particularly as antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The specific conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in compounds with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against mycobacteria.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound has been shown to inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the protein synthesis process, leading to the antimicrobial effects observed .
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: A benzoxaborole used as a phosphodiesterase 4 inhibitor for the treatment of atopic dermatitis.
AN2690: A benzoxaborole antifungal agent with a broad spectrum of activity.
Uniqueness
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide is unique due to its specific structure and its ability to selectively inhibit mycobacterial leucyl-tRNA synthetase without affecting the human enzyme . This selectivity makes it a promising candidate for the development of new antimicrobial therapies.
Propiedades
Fórmula molecular |
C12H16BNO3 |
|---|---|
Peso molecular |
233.07 g/mol |
Nombre IUPAC |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H16BNO3/c1-14(2)11(15)7-6-9-4-3-5-10-8-17-13(16)12(9)10/h3-5,16H,6-8H2,1-2H3 |
Clave InChI |
NZBMJTVLLUHQHE-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC=C2CCC(=O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



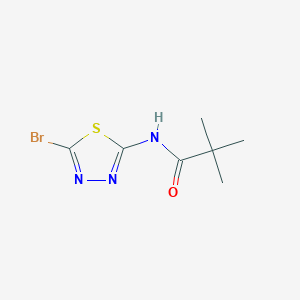
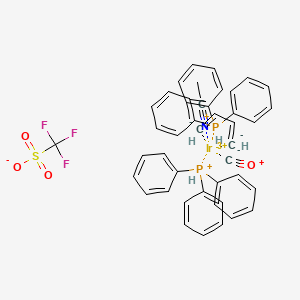
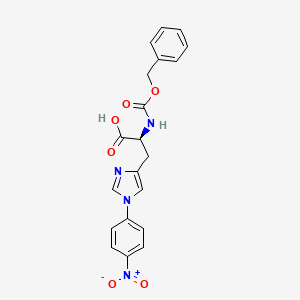

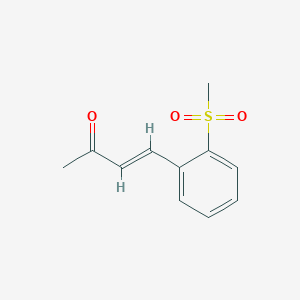
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)


